molecular formula C14H13BrO B14768013 4-Bromo-3-methoxy-3'-methyl-1,1'-biphenyl

4-Bromo-3-methoxy-3'-methyl-1,1'-biphenyl

Cat. No.: B14768013
M. Wt: 277.16 g/mol
InChI Key: KCNOKURWAZRPEZ-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-3’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of bromine, methoxy, and methyl groups on the biphenyl structure makes this compound unique and potentially useful in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 4-Bromo-3-methoxy-3’-methyl-1,1’-biphenyl is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of 4-Bromo-3-methoxy-3’-methyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxy-3’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Electrophilic Substitution: The bromine and methoxy groups on the biphenyl ring can participate in electrophilic substitution reactions, such as nitration and sulfonation.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid at low temperatures.

    Sulfonation: Sulfur trioxide or chlorosulfonic acid.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of dehalogenated biphenyls.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-3’-methyl-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary based on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-methoxy-3’-methyl-1,1’-biphenyl is unique due to the combination of bromine, methoxy, and methyl groups on the biphenyl structure.

Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

1-bromo-2-methoxy-4-(3-methylphenyl)benzene

InChI

InChI=1S/C14H13BrO/c1-10-4-3-5-11(8-10)12-6-7-13(15)14(9-12)16-2/h3-9H,1-2H3

InChI Key

KCNOKURWAZRPEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)Br)OC

Origin of Product

United States

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